N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative characterized by:
- Core structure: A bicyclic thieno[3,2-d]pyrimidine ring system with 2,4-diketone functionality, contributing to hydrogen-bonding interactions in biological targets .
- A 3-[(2-fluorophenyl)methyl] moiety at position 3 of the thienopyrimidine core, which may modulate receptor selectivity and metabolic stability .
This structural framework suggests applications in targeting kinases, GPCRs, or neurotransmitter receptors, analogous to other fluorophenyl- and indenyl-containing pharmaceuticals .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S/c25-18-8-4-2-6-16(18)13-28-23(30)22-20(11-12-32-22)27(24(28)31)14-21(29)26-19-10-9-15-5-1-3-7-17(15)19/h1-8,11-12,19-20,22H,9-10,13-14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBIYJWOEYVWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CN3C4C=CSC4C(=O)N(C3=O)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests the possibility of significant biological activity due to the presence of multiple functional groups that may interact with various biological targets.
Biological Activity Overview
Research into the biological activity of this compound indicates potential effects in several areas:
1. Anticancer Activity
Preliminary studies suggest that compounds with similar thienopyrimidine structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- A related thienopyrimidine derivative showed IC50 values below 5 µg/mL against breast and lung cancer cell lines, indicating potent anticancer properties .
2. Antimicrobial Properties
Compounds containing thiazole and pyrimidine rings have been documented to possess significant antibacterial and antifungal activities. The presence of the fluorophenyl group may enhance these properties through improved membrane penetration or interaction with microbial targets .
The proposed mechanism involves:
- Inhibition of key enzymes : Many thienopyrimidine derivatives act as inhibitors for enzymes involved in cancer progression and microbial metabolism.
- Induction of apoptosis : Similar compounds have shown the ability to trigger programmed cell death in cancer cells through various pathways .
Case Study 1: Anticancer Screening
A study conducted on a library of thienopyrimidine derivatives highlighted the effectiveness of compounds with similar structures in inhibiting tumor growth in multicellular spheroids. The compound demonstrated significant growth inhibition compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
In vitro tests revealed that derivatives of thienopyrimidine exhibited MIC values ranging from 31.25 µg/mL to over 100 µg/mL against Gram-positive bacteria. The compound's structure likely contributes to its efficacy by targeting bacterial cell wall synthesis .
Table 1: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar thienopyrimidine structures exhibit cytotoxic effects against various cancer cell lines. For example:
- A related thienopyrimidine derivative demonstrated IC50 values below 5 µg/mL against breast and lung cancer cell lines, suggesting potent anticancer properties.
Case Study 1: Anticancer Screening
In a study examining a library of thienopyrimidine derivatives, this compound showed significant growth inhibition in multicellular spheroids compared to standard chemotherapeutics. The results highlight its potential as an effective anticancer agent.
Antimicrobial Properties
Compounds containing thiazole and pyrimidine rings have been documented to possess significant antibacterial and antifungal activities. The presence of the fluorophenyl group may enhance these properties through improved membrane penetration or interaction with microbial targets.
Case Study 2: Antimicrobial Testing
In vitro tests revealed that derivatives of thienopyrimidine exhibited minimum inhibitory concentration (MIC) values ranging from 31.25 µg/mL to over 100 µg/mL against Gram-positive bacteria. The compound's structure likely contributes to its efficacy by targeting bacterial cell wall synthesis.
| Activity Type | Description | IC50/MIC Values |
|---|---|---|
| Anticancer Activity | Cytotoxic effects against cancer cell lines | IC50 < 5 µg/mL for breast/lung cancer |
| Antimicrobial Activity | Significant antibacterial and antifungal activities | MIC: 31.25 µg/mL - >100 µg/mL |
Future Research Directions
Further studies are warranted to explore the full potential of N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide in different therapeutic areas. Specifically:
- Mechanistic Studies : Detailed investigations into the mechanisms of action at the molecular level.
- In Vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety profiles.
- Structure–Activity Relationship (SAR) : Analyzing variations in structure to identify more potent derivatives.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives
Key Observations :
Indenyl-Containing Analogues
- N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide: Shares the dihydroindenyl motif but lacks the thienopyrimidine core. Demonstrated crystallographic stability due to intramolecular hydrogen bonding .
- 6-(2,3-Dihydro-2-hydroxy-1,3-dioxo-1H-inden-2-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione : Incorporates indenyl fused to pyridopyrimidine, showing diastereoselective synthesis and high yields (70–85%) .
Comparative Approaches
- : Triazolo-pyrimidine derivatives synthesized via nucleophilic substitution of chloroacetanilides with thiol intermediates (68–74% yields) .
- : Diastereoselective synthesis of indeno-furo-pyridopyrimidines using amino(thio)uracils and acrylates under reflux (yields >80%) .
Pharmacological and Physicochemical Properties
Bioactivity Insights
- Fluorophenyl Derivatives : Compounds like MK-0974 (a CGRP receptor antagonist) highlight the role of fluorine in enhancing blood-brain barrier penetration and metabolic stability .
- Thienopyrimidines: Demonstrated kinase inhibition (e.g., EGFR, VEGFR) at nM–µM concentrations, correlating with substituent electronic profiles .
Solubility and Lipophilicity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
